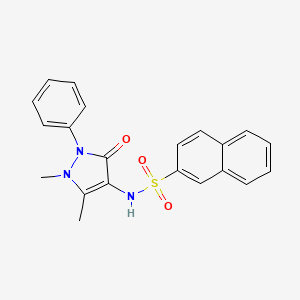

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-15-20(21(25)24(23(15)2)18-10-4-3-5-11-18)22-28(26,27)19-13-12-16-8-6-7-9-17(16)14-19/h3-14,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNALXEWCIVAKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound has been synthesized and characterized

Mode of Action

The compound has been shown to have good binding interaction with ampicillin-ctx-m-15, with a binding score of -526 kcal/mol. This suggests that the compound may interact with proteins or enzymes in a similar manner.

Biochemical Pathways

Without knowledge of the compound’s specific target, it’s challenging to determine the exact biochemical pathways it affects. Related compounds have been tested against various biological diseases such as analgesic, anti-inflammatory, and anticancer activity, suggesting that this compound may also interact with pathways related to these biological processes.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide is a compound that combines the biological activities associated with both pyrazole and naphthalene moieties. Recent studies have highlighted its potential as an anticancer agent, particularly through mechanisms involving tubulin polymerization inhibition and apoptosis induction in cancer cells.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of naphthalene sulfonamide derivatives with pyrazole precursors. The structural features that contribute to its biological activity include:

- Pyrazole Ring : Known for its diverse pharmacological properties.

- Naphthalene Moiety : Enhances lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide have shown potent antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10 | MCF7 | 2.78 | Tubulin polymerization inhibition |

| 5c | MCF7 | 0.51 | Cell cycle arrest at G2/M phase |

| 5c | A549 | 0.33 | Induction of apoptosis |

These findings indicate that the compound can effectively inhibit cancer cell proliferation by targeting tubulin dynamics, which is crucial for mitosis .

The primary mechanism through which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide exerts its effects is by binding to the colchicine site on tubulin. This interaction disrupts microtubule formation, leading to:

- Inhibition of Tubulin Polymerization : Demonstrated by IC50 values indicating significant potency compared to established inhibitors like colchicine.

- Cell Cycle Arrest : Inducing G2/M phase arrest results in apoptosis in cancer cells.

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells. For instance, a study indicated that certain pyrazole-naphthalene analogs had significantly lower cytotoxicity towards normal human cell lines compared to their effects on cancerous cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level. The docking results suggest that the compound's structural features allow for effective binding at the colchicine site on tubulin, confirming its potential as a microtubule-targeting agent .

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Bulky aromatic groups (e.g., naphthalene) enhance cytotoxic activity by promoting target binding, while polar groups (e.g., -COOH) improve antimicrobial efficacy .

- Crystallographic Trends : Compounds with rigid sulfonamide linkages exhibit well-defined hydrogen-bonding networks, critical for stability and crystallization .

- Synthetic Feasibility : Derivatives with simple substituents (e.g., methyl, thioether) achieve higher yields (>90%) compared to complex analogs like the benzoic acid derivative (62% yield) .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Answer: The compound is synthesized via condensation of substituted pyrazolone derivatives with sulfonamide groups. Key steps include:

- Reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .

- Purification via recrystallization using ethanol/water mixtures to achieve >90% yield. Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (6–8 hours) improves efficiency .

- Confirmation of purity via TLC (Rf ~0.6 in ethyl acetate/hexane) and melting point analysis .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) in structural determination be addressed?

Answer:

- Data Collection: Use high-resolution single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) to minimize thermal motion artifacts. Monoclinic P2₁/c symmetry is common for similar derivatives, with unit cell parameters a = 14.9176 Å, b = 6.6527 Å, c = 19.5792 Å, β = 110.689° .

- Refinement: Employ SHELXL for least-squares refinement, applying restraints to disordered moieties (e.g., methyl or phenyl groups). For twinned data, use the TWIN/BASF commands in SHELXTL to model twin domains .

- Validation: Check data-to-parameter ratios (>15:1) and R-factors (target R₁ < 0.05). Use PLATON to analyze voids and hydrogen-bonding networks .

Basic: What spectroscopic and computational methods validate the molecular conformation?

Answer:

- NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3–2.5 ppm (pyrazole-CH₃), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (sulfonamide NH) .

- FT-IR: Bands at 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), and 1150 cm⁻¹ (S=O symmetric) confirm functional groups .

- DFT Studies: Optimize geometry using B3LYP/6-31G(d) to compare calculated vs. experimental bond lengths (e.g., C–N: 1.376 Å vs. 1.365 Å) and angles (e.g., C–N–C: 124.3° vs. 123.7°) .

Advanced: How do hydrogen-bonding patterns influence supramolecular assembly and stability?

Answer:

- Graph Set Analysis: The compound forms N–H···O and C–H···π interactions. For example, the sulfonamide NH donates to a pyrazole carbonyl (N–H···O, ~2.8 Å), creating R₂²(8) motifs .

- Thermal Stability: Stronger hydrogen bonds (e.g., N–H···O vs. C–H···O) correlate with higher melting points (>200°C). TGA-DSC shows decomposition onset at ~250°C .

- Solvent Effects: Polar solvents (e.g., DMSO) disrupt weaker interactions, altering crystal packing. Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O···H: 25%, C···H: 18%) .

Data Contradiction: How to resolve discrepancies in reported bioactivity or reactivity data?

Answer:

- Control Experiments: Replicate studies under standardized conditions (e.g., pH 7.4, 37°C). For example, conflicting IC₅₀ values in enzyme assays may arise from variations in buffer composition .

- Crystallographic Validation: Compare active conformations (e.g., torsion angles like C7–N2–C10: −175.9° vs. −178.2°) to confirm structural consistency .

- Meta-Analysis: Use databases like Cambridge Structural Database (CSD) to cross-reference bond parameters (e.g., C=O bond length: 1.21 Å ± 0.02 Å) .

Advanced: What strategies improve regioselectivity in functionalizing the pyrazole ring?

Answer:

- Directing Groups: The 4-sulfonamide moiety acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the phenyl ring .

- Metal Catalysis: Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂/ligands) enables selective halogenation or arylation at the pyrazole C5 position .

- Computational Screening: DFT-based Fukui indices identify nucleophilic sites (e.g., C4: f⁺ = 0.12) for targeted modifications .

Basic: How is the compound characterized for polymorphism or solvate formation?

Answer:

- SCXRD: Compare unit cell parameters (e.g., orthorhombic P2₁2₁2₁ vs. monoclinic P2₁/c) across polymorphs .

- PXRD: Match experimental patterns to simulated data (e.g., peak at 2θ = 12.5° for Form I vs. 13.2° for Form II) .

- DSC: Endothermic peaks at 180°C (desolvation) and 220°C (melting) distinguish hydrates from anhydrous forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.